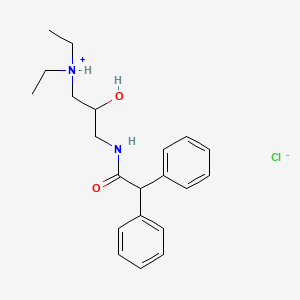![molecular formula C40H40N6O2 B13775681 6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) CAS No. 92736-20-4](/img/structure/B13775681.png)
6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE” is a complex organic molecule characterized by multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrimidine rings, the introduction of phenyl groups, and the creation of the cyclohexadienone structure. Typical synthetic routes may include:
Cyclization reactions: to form the pyrimidine rings.
Aromatic substitution reactions: to introduce phenyl groups.
Oxidation reactions: to form the cyclohexadienone structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch processing: with precise control of reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinones or other oxidized derivatives.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be used in the development of new materials with unique properties.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Industrial Processes: The compound may be used in industrial processes, such as the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6E)-6-[2-[8-[[4-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)-6-PHENYL-3H-PYRIMIDIN-2-YL]AMINO]OCTYLAMINO]-6-PHENYL-3H-PYRIMIDIN-4-YLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE: Similar compounds may include other pyrimidine derivatives with aromatic substituents.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and aromatic rings sets it apart from simpler molecules.
Eigenschaften
CAS-Nummer |
92736-20-4 |
|---|---|
Molekularformel |
C40H40N6O2 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46) |
InChI-Schlüssel |
JRCMEOAVHMKUDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



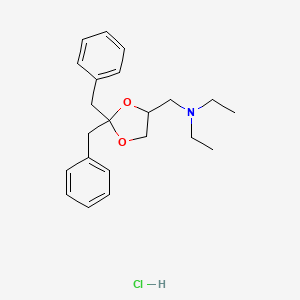

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
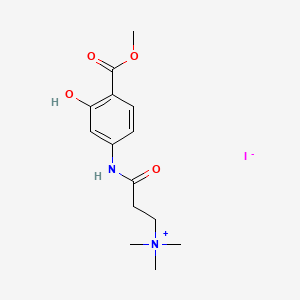
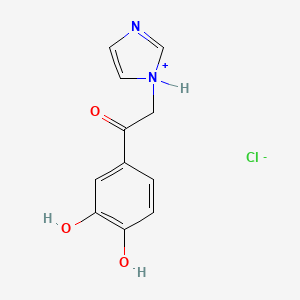

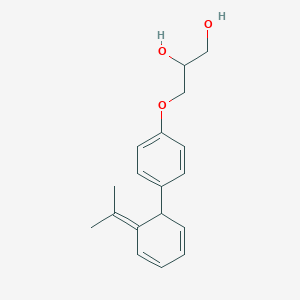
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

